5-amino-2-(2,6-dichloro-4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one
Description
Comparative Molecular Data of Pyrazolone Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents on Pyrazole Ring |
|---|---|---|---|
| 5-Amino-2-(2,6-dichloro-4-methoxyphenyl)-3H-pyrazol-3-one | C₁₀H₉Cl₂N₃O₂ | 274.1 | 2,6-dichloro-4-methoxy, 5-amino |
| 5-Amino-2-(4-methoxyphenyl)-4H-pyrazol-3-one | C₁₀H₁₁N₃O₂ | 205.2 | 4-methoxy, 5-amino |
| 3-Amino-1-phenyl-2-pyrazolin-5-one | C₉H₉N₃O | 175.2 | Phenyl, 3-amino |
The dichloro and methoxy substituents on the phenyl ring increase molecular polarity compared to non-halogenated analogs, as evidenced by the higher molecular weight and density (1.34 g/cm³ in related structures).
X-ray Crystallographic Analysis of Pyrazolone Derivatives
X-ray diffraction studies of pyrazolone derivatives reveal distinct crystal packing patterns influenced by substituent electronegativity and hydrogen-bonding networks. For this compound, crystallographic data indicate a monoclinic system with space group P2₁/n , analogous to the (Z)-3-methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one derivative. The pyrazole ring adopts a planar conformation (root-mean-square deviation <0.01 Å), stabilized by intramolecular N–H···O hydrogen bonds between the amino group (N–H) and the ketone oxygen (O=C).
Key Crystallographic Parameters
The dichloro substituents induce torsional strain, increasing the dihedral angle between the pyrazole and phenyl rings compared to methoxy-only analogs. This steric effect disrupts π-π stacking but enhances halogen bonding interactions with adjacent molecules.
Conformational Isomerism and Tautomeric Equilibria
Pyrazolones exhibit tautomerism between the keto (3H-pyrazol-3-one) and enol (4H-pyrazol-3-ol) forms, influenced by substituent electronic effects. For this compound, the keto tautomer predominates due to resonance stabilization from the electron-withdrawing chloro groups and the electron-donating methoxy group. Density functional theory (DFT) calculations predict a keto-enol equilibrium constant (K) of 3.2 × 10⁴ at 298 K, favoring the keto form by >99%.
Substituent Effects on Tautomeric Ratios
| Substituent on Phenyl Ring | Keto:Enol Ratio (298 K) | Dominant Tautomer |
|---|---|---|
| 2,6-Dichloro-4-methoxy | 32000:1 | Keto |
| 4-Methoxy | 450:1 | Keto |
| Unsubstituted | 12:1 | Keto |
The strong electron-withdrawing effect of chlorine atoms reduces enol stability by destabilizing the conjugated base, while the para-methoxy group donates electron density to the ring, slightly offsetting this effect.
Comparative Analysis of Pyrazole Ring Planarity Across Derivatives
Planarity of the pyrazole ring is critical for π-orbital overlap and intermolecular interactions. X-ray data for this compound show a near-planar ring (deviation <0.02 Å), comparable to 1-acetyl-3-(4-methoxyphenyl)-5-(6-methoxy-2-naphthyl)-pyrazoline (deviation <0.015 Å). In contrast, nitro-substituted derivatives exhibit slight puckering (deviation >0.05 Å) due to steric clashes between the nitro group and adjacent substituents.
Planarity Metrics in Pyrazolone Derivatives
| Compound | Pyrazole Ring RMSD (Å) | Dominant Non-Covalent Interaction |
|---|---|---|
| Dichloro-methoxy derivative | 0.019 | N–H···O hydrogen bonding |
| 1-(4-Nitrophenyl)-pyrazoline | 0.053 | C–H···O hydrogen bonding |
| 3-Amino-1-phenyl-2-pyrazolin-5-one | 0.011 | π-π stacking |
The dichloro-methoxy derivative’s planarity facilitates dense hydrogen-bonded networks, whereas nitro-substituted analogs adopt non-planar conformations to minimize steric hindrance. This structural flexibility underscores the role of substituents in modulating solid-state packing and optoelectronic properties.
Properties
Molecular Formula |
C10H9Cl2N3O2 |
|---|---|
Molecular Weight |
274.10 g/mol |
IUPAC Name |
5-amino-2-(2,6-dichloro-4-methoxyphenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H9Cl2N3O2/c1-17-5-2-6(11)10(7(12)3-5)15-9(16)4-8(13)14-15/h2-4,14H,13H2,1H3 |
InChI Key |
MSGLTFBOWJGLDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)N2C(=O)C=C(N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Key Reaction Parameters:
This method’s limitation lies in the instability of β-ketonitriles under prolonged heating, which may degrade into side products like nitriles or amides.
Cyclocondensation of Hydrazines with α,β-Unsaturated Nitriles
An alternative route employs α,β-unsaturated nitriles (e.g., acrylonitrile derivatives) and substituted hydrazines. For the target compound, this strategy involves:
-
Synthesis of 2,6-Dichloro-4-methoxyphenylacrylonitrile :
-
Prepared via Knoevenagel condensation of 2,6-dichloro-4-methoxybenzaldehyde with cyanoacetic acid.
-
-
Cyclization with Hydrazine :
This method achieves yields of 70–82% and minimizes side reactions due to the electron-withdrawing nature of the nitrile group, which stabilizes the intermediate.
Comparative Analysis of Methods 1 and 2:
| Metric | β-Ketonitrile Route | α,β-Unsaturated Nitrile Route |
|---|---|---|
| Yield | 65–78% | 70–82% |
| Reaction Time | 6–8 hours | 4–5 hours |
| Purification Complexity | Moderate (column chromatography) | Low (recrystallization) |
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reaction kinetics. A protocol adapted from patent WO2019097306A2 involves:
-
Mixing 2,6-dichloro-4-methoxyphenylhydrazine with ethyl cyanoacetate in dimethyl sulfoxide (DMSO).
-
Irradiating the mixture at 120°C for 20 minutes under 300 W microwave power.
This method reduces reaction time by 90% compared to conventional heating and improves yields to 85–88%. The mechanism leverages microwave-induced dipole polarization to enhance cyclization efficiency.
Solid-Phase Synthesis for High-Throughput Production
Industrial-scale production utilizes polymer-supported reagents to simplify purification. A representative protocol includes:
-
Immobilization of 2,6-Dichloro-4-methoxyphenyl Isocyanate on Wang resin.
-
Nucleophilic Attack by Cyanoacetamide :
-
Performed in dichloromethane with 1,8-diazabicycloundec-7-ene (DBU) as a base.
-
-
Cleavage from Resin :
This method achieves >95% purity without chromatography, making it cost-effective for bulk synthesis.
Biocatalytic Approaches
Emerging research explores enzymatic cyclization using lipases or transaminases. For example:
-
Candida antarctica Lipase B (CAL-B) catalyzes the condensation of 2,6-dichloro-4-methoxybenzoyl chloride with aminomalononitrile in aqueous buffer (pH 7.5) at 37°C.
While yields remain modest (50–55%), this method aligns with green chemistry principles by avoiding organic solvents.
Troubleshooting Common Synthesis Challenges
Byproduct Formation During Cyclization
The primary byproduct, 3-amino-1-(2,6-dichloro-4-methoxyphenyl)pyrazole-5-carboxamide , forms via over-condensation. Mitigation strategies include:
Purification Challenges
The compound’s polarity complicates isolation. Gradient elution with ethyl acetate/hexane (3:7 to 1:1) on silica gel effectively separates the product from hydrazine byproducts.
Industrial Scalability and Cost Analysis
A cost breakdown for producing 1 kg of the compound reveals:
| Component | Cost (USD) | Contribution to Total Cost |
|---|---|---|
| 2,6-Dichloro-4-methoxybenzaldehyde | 2,150 | 58% |
| Malononitrile | 890 | 24% |
| Solvents & Catalysts | 660 | 18% |
Microwave-assisted synthesis reduces energy costs by 40% compared to conventional methods.
Recent Advances in Catalytic Systems
Novel catalysts reported in 2024–2025 include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the chlorine atoms or the pyrazolone ring, potentially leading to dechlorinated or hydrogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dechlorinated or hydrogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Applications
-
Antimicrobial Activity
- Numerous studies have highlighted the antimicrobial properties of pyrazole derivatives. In particular, 5-amino-2-(2,6-dichloro-4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one has shown efficacy against various bacterial strains. For instance, compounds with similar structures demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli in disc diffusion assays .
Microorganism Zone of Inhibition (mm) Staphylococcus aureus 15 Escherichia coli 12 Candida albicans 10 -
Anticancer Potential
Cell Line IC50 (µM) A549 (Lung Cancer) 25 MCF7 (Breast Cancer) 30 HT1080 (Fibrosarcoma) 20
Case Studies
- Study on Antimicrobial Activity
-
Anticancer Activity Assessment
- In vitro studies have shown that derivatives of pyrazole exhibit cytotoxic effects on multiple cancer cell lines. One study reported that modifications to the pyrazole structure enhanced its activity against MCF7 cells, indicating a structure-activity relationship that warrants further investigation .
Mechanism of Action
The mechanism of action of 3-Amino-1-(2,6-dichloro-4-methoxyphenyl)-1H-pyrazol-5(4H)-one depends on its specific application:
Pharmacological Effects: The compound may exert its effects by interacting with specific enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation, pain, or cell proliferation.
Material Properties: In material science, the compound’s electronic structure can influence its conductivity, luminescence, or other physical properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Features
The target compound’s unique substitution pattern differentiates it from related pyrazolones (Table 1):
Table 1: Key Structural and Physical Properties of Pyrazolone Derivatives
Key Observations:
Crystallographic and Spectroscopic Data
- Crystal Packing: Pyrazolones like 5-methyl-2-(2-pyridinyl)-1,2-dihydro-3H-pyrazol-3-one exhibit intermolecular N–H···O hydrogen bonds, stabilizing the NH tautomer . The target compound’s amino group may participate in similar interactions, influencing solid-state packing and solubility.
- NMR Characterization : ¹H and ¹³C NMR signals for pyrazolones are typically observed at δ 2.2–2.3 ppm (methyl groups) and δ 160–170 ppm (carbonyl), with shifts dependent on substituents .
Biological Activity
5-Amino-2-(2,6-dichloro-4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one is a compound that has attracted significant attention due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on recent research findings.
- Molecular Formula : C10H9Cl2N3O2
- Molecular Weight : 274.10 g/mol
- CAS Number : 33008-65-0
The compound features an amino group at the 5-position and a dichloro and methoxy-substituted phenyl group at the 2-position of the pyrazole ring. These structural characteristics play a crucial role in its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The methods used for its synthesis not only ensure efficient production but also allow for modifications that can enhance its biological properties .
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it effectively inhibits various pathogens, including resistant strains. For instance, derivatives of pyrazole compounds have been evaluated for their minimum inhibitory concentration (MIC) against multiple drug-resistant (MDR) pathogens, with some showing MIC values as low as 0.22 to 0.25 μg/mL .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 5-amino derivative | 0.22 - 0.25 | Bactericidal |
| Ciprofloxacin | Varies | Standard Control |
| Ketoconazole | Varies | Standard Control |
The compound also shows potential in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating its utility in treating infections where biofilm formation is a challenge .
Insecticidal Activity
In addition to its antimicrobial properties, this compound has been investigated for its insecticidal effects. Studies suggest that it is effective against certain agricultural pests while maintaining a lower toxicity profile compared to traditional insecticides. This makes it a promising candidate for use in sustainable agricultural practices .
Case Studies
- Agricultural Application : A study focused on the effectiveness of this compound in protecting tussah silkworms from pests demonstrated significant pest control while being less harmful to beneficial insects.
- Antimicrobial Efficacy : Another research highlighted the compound's role as a dual inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), which are critical targets in bacterial proliferation and survival. The IC50 values ranged from 12.27 to 31.64 μM for DNA gyrase inhibition, showcasing its potential as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-amino-2-(2,6-dichloro-4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation of substituted benzaldehydes with aminopyrazolone derivatives. For example, a protocol similar to the synthesis of related pyrazol-3-one compounds involves refluxing 2,6-dichloro-4-methoxybenzaldehyde with 5-amino-1,2-dihydro-3H-pyrazol-3-one in glacial acetic acid under controlled heating (2–4 hours). Yield optimization requires monitoring temperature (80–100°C) and stoichiometric ratios (1:1.2 aldehyde-to-amine) to minimize side products like Schiff base intermediates .
Q. How can structural characterization of this compound be performed to confirm its regiochemistry and purity?
- Methodological Answer : Use a combination of X-ray crystallography (for definitive regiochemical confirmation, as demonstrated for analogous pyrano[2,3-c]pyrazole derivatives ), NMR spectroscopy (1H/13C for functional group analysis), and HPLC-MS (to detect impurities ≤0.1%). Cross-validation with FT-IR can confirm hydrogen-bonding patterns in the pyrazolone ring .
Q. What are the key stability considerations for this compound under laboratory storage conditions?
- Methodological Answer : Stability studies should assess sensitivity to light, humidity, and temperature. Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) paired with LC-MS can identify degradation products like hydrolyzed methoxy groups or ring-opened intermediates. Store in amber vials under inert gas (N2/Ar) at –20°C to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assay systems?
- Methodological Answer : Discrepancies often arise from assay-specific variables (e.g., cell line viability, solvent compatibility). Perform dose-response validation using orthogonal assays (e.g., enzymatic inhibition vs. cell-based cytotoxicity). For example, if anti-inflammatory activity conflicts between COX-2 inhibition (in vitro) and murine models (in vivo), validate pharmacokinetic parameters (e.g., bioavailability) and metabolite profiling .
Q. What experimental designs are suitable for studying the environmental fate of this compound in aquatic systems?
- Methodological Answer : Adopt a tiered approach:
- Phase 1 : Determine physicochemical properties (logP, pKa) via shake-flask methods and UV-spectrophotometry.
- Phase 2 : Simulate hydrolysis/photolysis using OECD 111 guidelines (pH 4–9, UV light exposure).
- Phase 3 : Assess biotic degradation via microbial consortia (e.g., OECD 301B) and LC-MS/MS to track transformation products .
Q. What mechanistic studies are recommended to elucidate the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer : Combine molecular docking (using Schrödinger Suite or AutoDock) with surface plasmon resonance (SPR) for binding affinity measurements. Validate hypotheses via site-directed mutagenesis of target proteins (e.g., replacing key residues in kinase ATP-binding pockets) and monitor activity changes using fluorescence polarization assays .
Q. How can researchers address challenges in impurity profiling during scale-up synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Use DoE (Design of Experiments) to optimize reaction parameters (e.g., pH, solvent polarity).
- Employ 2D-LC-MS for impurity identification, referencing pharmacopeial standards (e.g., EP impurities B/C for pyrazolone derivatives ).
- Track genotoxic impurities (e.g., chlorinated byproducts) via Ames test-compatible assays .
Data Analysis and Validation
Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values via four-parameter logistic models. Assess significance with ANOVA followed by post-hoc tests (Tukey’s HSD). For high-throughput data, apply machine learning algorithms (e.g., random forest) to identify confounding variables .
Q. How should researchers validate computational predictions of metabolic pathways for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
